molecular formula C10H20N2O2 B1673145 Hexamethylene bisacetamide CAS No. 3073-59-4

Hexamethylene bisacetamide

Cat. No. B1673145
CAS RN: 3073-59-4
M. Wt: 200.28 g/mol
InChI Key: BNQSTAOJRULKNX-UHFFFAOYSA-N
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Description

Hexamethylene bisacetamide (HMBA) is a polar compound with antineoplastic activity . It is a tumor cell-differentiating agent that induces complete differentiation of 754A murine erythroleukemia cells .


Synthesis Analysis

HMBA was first synthesized and characterized as an erythroid differentiator for murine erythroleukemic cells . It has been analyzed in biological fluids and tissues by RP-HPLC .


Molecular Structure Analysis

The molecular formula of HMBA is C10H20N2O2 and its molecular weight is 200.28 g/mol . The IUPAC name is N-(6-acetamidohexyl)acetamide .


Chemical Reactions Analysis

HMBA has been analyzed in biological fluids and tissues by RP-HPLC . The samples of plasmas, urine, and tissues from cancer mice and rabbits were first used with methanol for pretreatment to remove protein impurity, then analyzed by RP-HPLC .


Physical And Chemical Properties Analysis

HMBA is a hybrid polar-planar compound . More detailed physical and chemical properties can be found in the safety data sheet .

Scientific Research Applications

HEXIM1 and the p53 Pathway

HMBA-inducible protein 1 (HEXIM1) plays a significant role in the regulation of transcription and has been implicated in cancer development. It is known as the inhibitor of positive transcription elongation factor b (P-TEFb) and interacts with several proteins involved in cancers. Notably, HEXIM1 interacts with key regulators of the p53 pathway, including nucleophosmin (NPM) and human double minute-2 protein (HDM2), suggesting its involvement in tumorigenesis, particularly in acute myeloid leukemia (AML). The interaction between HEXIM1 and p53/NPM/HDM2 highlights the functional importance of HEXIM1 in regulating the p53 pathway and its potential implications for cancer therapy (Lew et al., 2013).

Anticancer Potential

HMBA has been evaluated as an anticancer agent, with studies primarily focusing on hexamethylmelamine. This compound has shown clinical antitumor activity in phase I studies across a variety of tumor types, suggesting its potential utility in cancer treatment. However, its role in cancer therapy remains to be fully defined, with more research needed to ascertain its effectiveness relative to other treatments and its contribution to combination therapies (Foster et al., 1986).

Urinary Antiseptic Application

Historically, hexamethylenamin, a related compound, was extensively used in treating infections of the genito-urinary tract due to its chemical and bactericidal properties. This underscores the historical significance and the broad spectrum of applications of HMBA and its derivatives in medicine beyond their potential anticancer properties (Levy & Strauss, 1914).

Bronchodilator Efficacy

HMBA derivatives have also been investigated for their therapeutic efficacy in respiratory conditions. Hexoprenaline, a β2-adrenoreceptor agonist derived from HMBA, has been shown to be an effective bronchodilator with a low incidence of side-effects, highlighting its potential in treating obstructive airways diseases, including asthma, bronchitis, and emphysema (Pinder et al., 1977).

Environmental and Toxicological Concerns

The widespread use of HMBA and its derivatives has raised concerns regarding environmental contamination and human health impacts. Studies on bisphenol A (BPA), a compound with similarities to HMBA in terms of industrial application, highlight the need for monitoring and managing the environmental and health impacts of such chemicals. The research underscores the importance of developing safer alternatives and implementing regulations to mitigate risks associated with their use (Huang et al., 2012).

properties

IUPAC Name

N-(6-acetamidohexyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-9(13)11-7-5-3-4-6-8-12-10(2)14/h3-8H2,1-2H3,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNQSTAOJRULKNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCCCCNC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2041044
Record name N,N'-Hexamethylenebisacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2041044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

H2O > 50 (mg/mL), pH 4 Acetate buffer > 50 (mg/mL), pH 9 Carbonate buffer > 50 (mg/mL), 0.1 N NaOH > 50 (mg/mL), 0.1 N HCL > 50 (mg/mL), 10% Ethanol > 50 (mg/mL), 95% Ethanol > 50 (mg/mL), Methanol > 50 (mg/mL)
Record name HMBA
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/95580%20(1992).txt
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

Product Name

Hexamethylene bisacetamide

CAS RN

3073-59-4
Record name Hexamethylene bisacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3073-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexamethylene bisacetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003073594
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name hmba
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95580
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N'-Hexamethylenebisacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2041044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HEXAMETHYLENE BISACETAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LA133J59VU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Hexamethylene bisacetamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041901
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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